2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol

Polymer Chemistry Materials Science Functional Monomers

2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol, commonly referred to as N-allyldiethanolamine, is a member of the N-substituted diethanolamine class of compounds. It is a tertiary amino alcohol characterized by the presence of an allyl group, two hydroxyethyl functionalities, and a central nitrogen atom.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 2424-05-7
Cat. No. B1615688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol
CAS2424-05-7
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESC=CCN(CCO)CCO
InChIInChI=1S/C7H15NO2/c1-2-3-8(4-6-9)5-7-10/h2,9-10H,1,3-7H2
InChIKeyZAYJKJNSENNBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol (CAS 2424-05-7): A Bifunctional Tertiary Amine Monomer for Polymer and Specialty Synthesis


2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol, commonly referred to as N-allyldiethanolamine, is a member of the N-substituted diethanolamine class of compounds. It is a tertiary amino alcohol characterized by the presence of an allyl group, two hydroxyethyl functionalities, and a central nitrogen atom [1]. This structural configuration confers distinct physicochemical properties and reactivity, making it a valuable intermediate in organic synthesis, a ligand in coordination chemistry, and a functional monomer for creating polymers with specific characteristics. The presence of the allyl group offers a site for radical polymerization or thiol-ene click chemistry, while the hydroxyethyl groups provide polarity and sites for further functionalization via esterification or etherification [2].

Why 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol (N-Allyldiethanolamine) Is Not Interchangeable with MDEA, DEA, or Other In-Class Amino Alcohols


Substituting 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol with seemingly similar amino alcohols like N-methyldiethanolamine (MDEA), N-ethyldiethanolamine (EDEA), or diethanolamine (DEA) can lead to significant alterations in the performance of a final product. While all share the diethanolamine backbone, the nature of the N-substituent is the critical differentiator that governs key properties such as steric hindrance, nucleophilicity, pKa, and, most importantly, the ability to participate in specific chemical reactions. For instance, the allyl group in 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol is not merely a structural variation; it is a reactive functional handle that enables covalent incorporation into polymer networks via radical, thiol-ene, or hydrosilylation pathways . This capacity for permanent immobilization or crosslinking is absent in MDEA (methyl group) or DEA (hydrogen). Consequently, using a non-allylic analog in an application requiring post-polymerization crosslinking or surface grafting will result in a non-functional or inferior material. The evidence below quantifies these and other key differences.

Quantitative Evidence: Differentiating 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol from Key Analogs


Allyl Group Reactivity Enables Covalent Immobilization and Crosslinking Capabilities

The presence of a terminal allyl group provides 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol with a unique reactive pathway for radical and thiol-ene polymerizations, which is entirely absent in non-allylic analogs like MDEA and EDEA . This allows for the covalent incorporation of the molecule into polymer backbones or its use as a crosslinking agent. This functional handle is crucial for applications requiring permanent immobilization or the creation of crosslinked networks, a property not achievable with non-allylic amino alcohols.

Polymer Chemistry Materials Science Functional Monomers

Hydroxyethyl Groups Confer a Distinct Hydrophilic/Lipophilic Balance Compared to Simpler Tertiary Amines

The combination of two hydroxyethyl groups with a central tertiary amine and an allyl group creates a specific hydrophilicity profile that differs from simpler tertiary amines. While no direct partition coefficient (LogP) data was found for this specific compound, its topological polar surface area (TPSA) of 43.7 Ų [1] indicates a moderate level of polarity. This is significantly higher than that of a purely alkylated analog like N,N-diethylallylamine (estimated TPSA ~3.2 Ų), suggesting the target compound has greater water solubility and different phase-transfer capabilities.

Physical Chemistry Surfactant Design Partition Coefficient

Differentiated Coordination Chemistry as a Ligand for Metal Complexes

As a dianionic ligand (after deprotonation of the hydroxy groups), 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol (Adea²⁻) has been successfully used to synthesize a wheel-shaped Mn12 single-molecule magnet (SMM) complex, [Mn12(Adea)8(CH3COO)14]·7CH3CN [1]. This demonstrates its utility in creating polynuclear clusters with unique magnetic properties. In direct comparison, an analogous complex was synthesized using N-ethyldiethanolamine (Edea²⁻), [Mn12(Edea)8(CH3CH2COO)14]. While both complexes exhibit SMM behavior, the study notes a key difference in the magnetic hysteresis of the allyl-containing complex, which shows additional resonant quantum tunneling of magnetization (QTM) steps. This is attributed to weak coupling between Mn ions at opposite ends of the wheel, a structural feature not observed in the Edea-containing analogs [1].

Inorganic Chemistry Coordination Chemistry Single-Molecule Magnets

Predicted pKa Indicates Weaker Basicity Than Non-Hydroxylated Analogs

The predicted acid dissociation constant (pKa) for the conjugate acid of 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol is 14.38 ± 0.10 . This indicates that the compound is a weaker base compared to structurally similar tertiary amines that lack the electron-withdrawing inductive effect of the hydroxyethyl groups. For instance, the pKa of the conjugate acid of N-allyl-N,N-diethylamine is estimated to be significantly higher (more basic).

Acid-Base Chemistry Reactivity pKa

Best-Fit Application Scenarios for 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol


Synthesis of Functional Polymers and Crosslinked Networks

This is the most compelling application scenario for 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol, leveraging its unique dual functionality. The allyl group can be polymerized via radical mechanisms or reacted in thiol-ene click reactions, allowing the molecule to be covalently incorporated as a monomer, crosslinker, or functional chain-end modifier . The hydroxyethyl groups remain intact, providing hydrophilic character or sites for post-polymerization modification (e.g., esterification). This is unattainable with non-allylic analogs like MDEA or DEA, which could only be physically entrapped within a polymer matrix, leading to leaching and performance degradation over time.

Precursor for Advanced Ligands in Inorganic and Materials Chemistry

As demonstrated by Shah et al., the ability of the deprotonated form of this compound (Adea²⁻) to act as a bridging ligand in the formation of polynuclear metal clusters is a key differentiator . It can be used to synthesize complex architectures with tailored magnetic, electronic, or catalytic properties. The observation of unique quantum tunneling behavior in the Mn12 wheel complex, attributed to the allyl group's influence on molecular structure, makes this compound a specific reagent of choice for researchers designing molecule-based magnets or exploring quantum phenomena in molecular systems.

Synthesis of Functionalized Surfactants and Emulsifiers

The specific hydrophilic-lipophilic balance (HLB) afforded by its molecular structure (TPSA 43.7 Ų) makes 2-[Allyl(2-hydroxyethyl)amino]ethan-1-ol a candidate for synthesizing specialized surfactants . The allyl group offers an anchor for attaching the hydrophilic head group to a hydrophobic tail (e.g., via hydrosilylation), creating novel emulsifiers with tunable properties. Its weaker basicity (pKa ~14.38) compared to simpler alkyl amines also makes it more compatible in formulations where maintaining a less alkaline environment is necessary to prevent hydrolysis or other pH-dependent degradation pathways.

Precursor for Specialty Organic Synthesis and Pharmaceutical Intermediates

The compound's combination of a nucleophilic tertiary amine, two alcohol groups, and a terminal alkene makes it a versatile intermediate for constructing more complex molecules. The allyl group can be functionalized via a wide range of reactions (e.g., hydroboration, epoxidation, metathesis) to introduce new functional handles, while the alcohol groups can be selectively protected or transformed [1]. This multi-faceted reactivity profile differentiates it from simpler building blocks and provides synthetic chemists with a strategic advantage in convergent synthesis planning.

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